molecular formula C13H19NO B6227253 4-amino-1-benzylcyclohexan-1-ol CAS No. 1520057-26-4

4-amino-1-benzylcyclohexan-1-ol

Cat. No. B6227253
CAS RN: 1520057-26-4
M. Wt: 205.3
InChI Key:
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Description

4-Amino-1-benzylcyclohexan-1-ol, or 4-ABCH, is an organic compound belonging to the class of cycloalkanols. It is a colorless to pale yellow liquid, with a molecular weight of 179.24 g/mol. 4-ABCH is a versatile compound, with a variety of applications in synthesis and scientific research. In

Mechanism of Action

The mechanism of action of 4-ABCH is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This is due to the presence of a benzyl group in the structure of 4-ABCH, which is known to be a potent inhibitor of COX-2.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ABCH are not well understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can lead to a decrease in inflammation, pain, and fever.

Advantages and Limitations for Lab Experiments

The main advantage of 4-ABCH for laboratory experiments is its availability. It is a commercially available compound, and can be easily synthesized in the laboratory. The main limitation of 4-ABCH is its lack of specificity. It is not specific to any particular enzyme, and can therefore act as an inhibitor of multiple enzymes.

Future Directions

There are several potential future directions for 4-ABCH. One possibility is the use of 4-ABCH as a drug delivery system. Another possibility is the use of 4-ABCH in the synthesis of new compounds, such as inhibitors of other enzymes. Additionally, 4-ABCH could be used in the synthesis of new drugs, such as anti-inflammatory drugs. Finally, 4-ABCH could be used as a tool to study the mechanism of action of other compounds.

Synthesis Methods

4-ABCH can be synthesized in two main ways. The first method is the reaction of 1-benzylcyclohexanol with 4-chloro-3-nitrobenzene in the presence of sodium ethoxide. The second method is the reaction of 4-chloro-3-nitrobenzene with 1-benzylcyclohexanamine in the presence of sodium ethoxide. Both reactions yield 4-ABCH in good yields.

Scientific Research Applications

4-ABCH has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including 1,4-dihydropyridines, 1,4-dihydroquinazolines, and 1,4-dihydropyrimidines. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2 (COX-2), as well as in the synthesis of inhibitors of the enzyme acetylcholinesterase (AChE).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-1-benzylcyclohexan-1-ol involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "Benzylcyclohexanone", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Benzylcyclohexanone is dissolved in ethanol and mixed with sodium borohydride.", "The mixture is stirred at room temperature for several hours until the reaction is complete.", "The resulting mixture is then acidified with hydrochloric acid to protonate the amine intermediate.", "Ammonium chloride is added to the mixture to form the ammonium salt of the amine intermediate.", "Sodium borohydride is added to the mixture to reduce the amine intermediate to the desired product.", "The reaction mixture is then basified with sodium hydroxide to neutralize the acid and isolate the product.", "The product is purified by recrystallization or column chromatography." ] }

CAS RN

1520057-26-4

Product Name

4-amino-1-benzylcyclohexan-1-ol

Molecular Formula

C13H19NO

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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